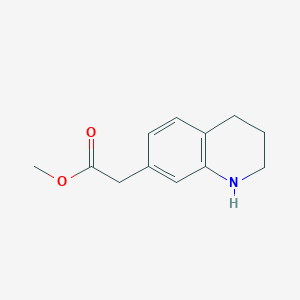

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate

Description

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is a heterocyclic organic compound characterized by a tetrahydroquinoline core fused with an acetate ester group. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol and a purity of ≥95% . The tetrahydroquinoline scaffold is a partially saturated derivative of quinoline, offering a balance of aromaticity and conformational flexibility.

Properties

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHEXGCRKZAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the tetrahydroquinoline attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions leading to the formation of diverse chemical entities.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Properties: Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit antimicrobial activity against various pathogens .

- Anticancer Activity: Research has shown that certain tetrahydroquinoline derivatives demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology .

Medicine

The compound has significant implications in medicinal chemistry:

- Neurodegenerative Disease Treatment: this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, the compound enhances cholinergic transmission and may ameliorate symptoms associated with neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

The following table summarizes key structural and functional differences between Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate and related compounds:

Key Observations :

- Core Structure: The tetrahydroquinoline core in the target compound contrasts with the tetrahydroisoquinoline in (S)-Methyl 2-(6,7-dimethoxy-...) (isomeric nitrogen positioning) .

- Functional Groups : The acetate ester in the target compound is less polar than the carboxylic acid in the benzothiazole derivative, likely reducing aqueous solubility but improving membrane permeability .

- Substituent Effects: Methoxy groups in the isoquinoline analog increase steric bulk and polarity, which may alter receptor-binding kinetics compared to the unsubstituted tetrahydroquinoline .

Pharmacological and Physicochemical Properties

- Lipophilicity: The ester group in this compound contributes to moderate lipophilicity (logP ~2.1 estimated), whereas the carboxylic acid derivative (e.g., Example 1 in ) would exhibit lower logP (~1.3) due to ionization at physiological pH .

- Stereochemical Influence: The (S)-configured isoquinoline derivative () highlights the role of chirality in biological activity, though data on enantioselectivity for the target compound are unavailable .

Pharmacological Data Limitations

Structural analogs with carboxylic acid groups (e.g., Example 1) may exhibit higher target affinity due to ionic interactions, whereas ester derivatives like the target compound could offer better metabolic stability .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline structure with an ester functional group, contributing to its unique chemical properties and biological interactions. The nitrogen atom's position within the bicyclic structure is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which may enhance neurotransmission and exhibit neuroprotective effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The compound's mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Comparative Biological Activity

To better understand the potential of this compound in comparison to related compounds, a summary table is provided below:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | Moderate anticancer | Similar structure with different nitrogen position |

| Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate | Variable activity | Different biological patterns observed |

| Methyl 2-(1H-indol-3-yl)acetate | Strong anticancer | Known for significant cytotoxic properties |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Antitumor Activity : A study reported that tetrahydroquinoline derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The results indicated promising selectivity that could be harnessed for therapeutic purposes .

- Enzyme Inhibition : Another study highlighted the compound's role as an AChE inhibitor. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission .

- Microtubule Interaction : Research involving microtubule dynamics revealed that certain tetrahydroquinoline derivatives could inhibit tubulin assembly effectively. This action is critical as it can disrupt cancer cell proliferation by targeting the cytoskeleton .

Q & A

Q. Monitoring methods :

- HPLC : Used to track intermediate purity and reaction completion (e.g., retention time optimization) .

- NMR spectroscopy : Confirms structural integrity (e.g., characteristic peaks for the acetate group at δ 3.6–3.8 ppm) .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key techniques include:

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z corresponding to C₁₃H₁₅NO₂) .

- ¹³C/¹H NMR : Assigns substituent positions (e.g., methyl ester resonance at δ 170–175 ppm in ¹³C NMR) .

- HPLC-DAD : Assesses purity (>95% by area-under-curve analysis) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question

Discrepancies may arise from:

- Regioisomerism : Use 2D NMR (e.g., NOESY or HSQC) to resolve spatial proximity of substituents .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities (e.g., torsion angles and hydrogen bonding patterns, as in related tetrahydroquinoline structures) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

What computational methods predict the bioactivity of this compound and its analogs?

Advanced Research Question

- Molecular docking : Evaluates binding affinity to targets (e.g., enzymes like cyclooxygenase or kinases) using software like AutoDock .

- Quantitative structure-activity relationship (QSAR) : Correlates substituent electronic properties (e.g., Hammett σ values) with bioactivity .

- Molecular dynamics simulations : Predicts stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

What are the stability considerations for this compound under various storage conditions?

Intermediate Research Question

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolytic stability : Avoid aqueous buffers (pH >8) to prevent ester hydrolysis; use desiccants in solid state .

- Long-term stability : Purity degradation <5% over 6 months when stored under argon .

How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?

Advanced Research Question

Strategies include:

- Functional group diversification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 7-position to modulate electronic effects .

- Bioisosteric replacement : Substitute the acetate group with carbamate or hydrazide to alter pharmacokinetics .

- Stereochemical control : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived ligands) and compare activity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key issues:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .

- By-product formation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to tetrahydroquinoline) to suppress dimerization .

- Yield reproducibility : Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.